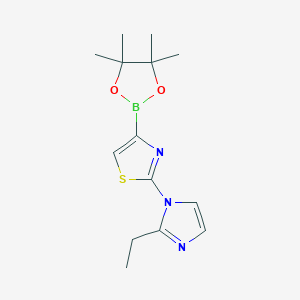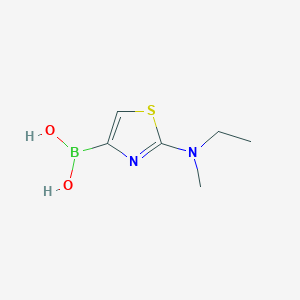
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid
Overview
Description
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid (MPTBA) is an organic compound that is used in a variety of scientific and medical applications. It is a versatile compound that can be used in synthesis, as a catalyst, and as a therapeutic agent.
Scientific Research Applications
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid has a broad range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as thiophenes and thiazoles. It has also been used as a catalyst in organic reactions, such as the Heck reaction, and as a ligand in coordination chemistry. In addition, 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid has been used in the synthesis of a variety of therapeutic agents, such as antifungal and antiviral compounds.
Mechanism of Action
The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is not yet fully understood. However, it is believed that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid acts as a proton donor, donating protons to other molecules in order to facilitate their reaction. It is also believed that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can act as a Lewis acid, binding to electron-rich molecules in order to facilitate their reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid are not yet fully understood. However, it is believed that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can act as an antioxidant, scavenging free radicals and reducing oxidative stress. It is also believed that 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can act as an anti-inflammatory agent, reducing inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid in lab experiments include its versatility, its low cost, and its ability to act as a catalyst and a ligand. The main limitation of using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid in lab experiments is that it is not yet fully understood, and further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Future Directions
The potential future directions for 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted into the synthesis of new compounds using 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid as a catalyst or ligand. Finally, further research could be conducted into the therapeutic applications of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid, such as its use as an antioxidant or anti-inflammatory agent.
Synthesis Methods
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can be synthesized via a three-step process. The first step involves the reaction of a piperidine-3-thiol with a boronic acid to produce a piperidine-3-thiol-boronic acid. The second step involves the reaction of the piperidine-3-thiol-boronic acid with a thiazole-4-boronic acid to produce a 2-methylpiperidine-1-ylthiazole-4-boronic acid. The third step involves the reaction of the 2-methylpiperidine-1-ylthiazole-4-boronic acid with a boronic acid to produce 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid.
properties
IUPAC Name |
[2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-3-2-4-12(5-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIUKFDPKPMRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCC(C2)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196482 | |
| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid | |
CAS RN |
1309982-51-1 | |
| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)
![2-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416280.png)
![3-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416296.png)





